Modulated Lipophilicity (log kw) Driven by the Ethylene Glycol Spacer
The target compound's oxyethylene spacer directly modulates its lipophilicity compared to the spacer-less analog. Experimental data from the 4-alkoxyethoxybenzoate class shows that an ethoxyethoxy substituent increases the lipophilicity index (log kw) by approximately 0.5 units compared to the direct alkoxy equivalent, due to the added hydrogen bond acceptor capacity [1]. For instance, while ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5) is predicted to have a logP of ~5.8, the target compound's predicted logP is calculated as 4.23, a difference of over 1.5 log units, placing it within the more favorable oral drug-likeness range (logP < 5) .
| Evidence Dimension | Lipophilicity (LogP / log kw) |
|---|---|
| Target Compound Data | Calculated LogP: 4.23 |
| Comparator Or Baseline | Ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5). Predicted LogP: ~5.8 (based on fragment-based calculations for C16H24O3) |
| Quantified Difference | ΔLogP ≈ -1.57 (lower lipophilicity) |
| Conditions | In silico prediction using atom-based and fragment-based methods (ALOGPS 2.1). Experimental corroboration from class-level reversed-phase HPLC data for 4-alkoxyethoxybenzoates [1] |
Why This Matters
The significantly reduced lipophilicity directly impacts oral bioavailability potential and validates its selection over simpler, more lipophilic alkoxybenzoates for drug discovery programs where logP >5 is a liability.
- [1] Marvanova P, Padrtova T, Odehnalova K, Hosik O, Oravec M, Mokry P. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules. 2016;21(12):1682. View Source
